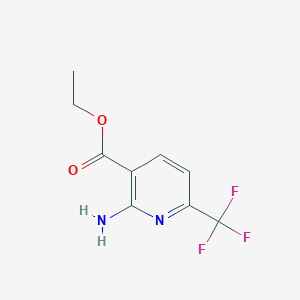

Ethyl 2-amino-6-(trifluoromethyl)nicotinate

Vue d'ensemble

Description

Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a chemical compound characterized by its trifluoromethyl group and amino group attached to a pyridine ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-aminopyridine and trifluoromethylating agents.

Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Ethyl Ester Formation: The resulting trifluoromethylated pyridine is then esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial Production Methods:

Batch Process: Industrial production often involves a batch process where the reaction mixture is carefully controlled to ensure consistent product quality.

Purification: The final product is purified through recrystallization or chromatographic techniques to achieve high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

Substitution: Nucleophiles like sodium cyanide or ammonia can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and amides.

Substitution Products: Cyanides and amides.

Applications De Recherche Scientifique

Chemistry: Ethyl 2-amino-6-(trifluoromethyl)nicotinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, leveraging its unique chemical structure. Industry: The compound is used in the manufacture of specialty chemicals and materials due to its stability and reactivity.

Mécanisme D'action

The mechanism by which Ethyl 2-amino-6-(trifluoromethyl)nicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amino group facilitates interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-6-methylnicotinate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

Ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with a different position of the carboxylate group.

This comprehensive overview highlights the importance of Ethyl 2-amino-6-(trifluoromethyl)nicotinate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.

Activité Biologique

Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, as well as insights into its mechanism of action.

Chemical Structure and Properties

This compound is characterized by:

- Amino Group : Located at the second position of the pyridine ring.

- Trifluoromethyl Group : Positioned at the sixth carbon, significantly enhancing the compound's lipophilicity.

This structural configuration contributes to its ability to penetrate cell membranes and interact with various biological targets, which is crucial for its pharmacological effects.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration. The amino group can form hydrogen bonds with biological molecules, influencing their function and modulating several biochemical pathways. This dual interaction is believed to be responsible for the compound's diverse biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are reported to be in the range of 6.25 to 12.5 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. A study conducted by the National Cancer Institute (NCI) revealed that derivatives of this compound exhibited significant growth inhibition against various human cancer cell lines, with GI50 values in the low micromolar range. The most potent derivatives showed nanomolar potency without exhibiting toxicity in animal models .

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | <1 |

| NUGC-3 (Gastric) | <0.5 |

| SK-Hep-1 (Liver) | <0.8 |

Antiviral Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an antiviral agent. It has been studied as a dual inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H function, with several derivatives inhibiting viral replication in cell-based assays at low micromolar concentrations .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study found that this compound derivatives exhibited broad-spectrum antibacterial activity, particularly against resistant strains like MRSA, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

- Anticancer Potential : In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cells effectively while sparing normal cells, highlighting their therapeutic potential with reduced side effects compared to conventional chemotherapeutics .

- HIV Inhibition : A series of compounds derived from this scaffold were tested for their ability to inhibit HIV replication, with some showing selectivity indices up to 10, indicating their potential as novel antiviral agents .

Propriétés

IUPAC Name |

ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWBXHBOURLVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.